molecular formula C20H22FN5O2 B2556336 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1002430-25-2

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2556336
CAS No.: 1002430-25-2
M. Wt: 383.427
InChI Key: CVQVUNHWPIDAGA-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that features a pyrazole and pyrimidine ring system

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

    Drug Development: The compound is a candidate for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a drug, the mechanism of action would involve its interaction with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would typically be assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could involve exploring its potential applications, optimizing its synthesis process, and investigating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling and subsequent functionalization.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring is often synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or thioacetamides.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
  • 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-bromophenyl)methyl]acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more promising candidate for drug development due to better pharmacokinetic properties.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O2/c1-12-9-13(2)26(24-12)20-23-15(4)14(3)19(28)25(20)11-18(27)22-10-16-5-7-17(21)8-6-16/h5-9H,10-11H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQVUNHWPIDAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NCC3=CC=C(C=C3)F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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